molecular formula C17H18N6O2 B2733387 3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2380185-89-5

3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2733387
CAS No.: 2380185-89-5
M. Wt: 338.371
InChI Key: ZFSSRODZZGBKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a furan ring, a piperazine moiety, and a methoxypyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step reactionsThe piperazine moiety is then introduced via nucleophilic substitution, and finally, the methoxypyrimidine group is added through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes are carefully designed to maintain the integrity of the compound while ensuring cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its multi-functional structure, which combines the properties of pyridazine, furan, piperazine, and pyrimidine rings. This unique combination enhances its potential for diverse pharmacological activities and makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-24-16-6-7-18-17(19-16)23-10-8-22(9-11-23)15-5-4-13(20-21-15)14-3-2-12-25-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSSRODZZGBKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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